molecular formula C37H37BrN2O B8022721 O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

Cat. No.: B8022721
M. Wt: 605.6 g/mol
InChI Key: QOWNPAUSLGATNL-JNKXQCINSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis:
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (abbreviated here as AAMC) is a cinchona alkaloid-derived quaternary ammonium salt. Its structure features a cinchonidine core modified with an allyloxy group at the O-position and a bulky 9-anthracenylmethyl substituent at the N-position (Figure 3, ). The synthesis involves O-alkylation of N-(9-anthracenylmethyl)cinchonidinium chloride with allyl bromide under strongly basic conditions (50% aqueous KOH), requiring careful temperature control to suppress hydrolysis .

Properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H37N2O.BrH/c1-3-21-40-37(33-17-19-38-35-16-10-9-15-32(33)35)36-23-27-18-20-39(36,24-26(27)4-2)25-34-30-13-7-5-11-28(30)22-29-12-6-8-14-31(29)34;/h3-17,19,22,26-27,36-37H,1-2,18,20-21,23-25H2;1H/q+1;/p-1/t26-,27-,36-,37+,39?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWNPAUSLGATNL-JNKXQCINSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N+]1(C[C@@H]2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H37BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide is a chiral phase transfer catalyst that has garnered attention due to its potential biological applications, particularly in asymmetric synthesis and its role in enhancing the enantioselectivity of various reactions. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

This compound is synthesized from cinchonidine and 9-chloromethyl anthracene, resulting in a compound that exhibits significant catalytic properties. Its unique structure allows it to act as an effective phase transfer catalyst, facilitating the enantioselective alkylation of amino acids and other substrates, which is crucial in the development of pharmaceuticals.

2. Synthesis and Characterization

The synthesis of this compound involves the reaction of cinchonidine with 9-chloromethyl anthracene under specific conditions to yield high purity and yield (approximately 86%) . The characterization of this compound typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

3.1 Phase Transfer Catalysis

As a phase transfer catalyst, this compound plays a pivotal role in asymmetric synthesis. It has been shown to enhance the enantioselectivity of reactions involving unnatural α-amino acids, which are important for drug development. For instance, it has been successfully used to produce both (R)- and (S)-α-amino acid derivatives with yields ranging from 71% to 99% and enantiomeric excess (ee) values between 93% and 99% .

3.3 Antitumor Potential

Research indicates that compounds with similar structural motifs have shown antitumor activity. The incorporation of anthracene moieties is known to enhance photophysical properties that can be exploited in photodynamic therapy (PDT). Although direct studies on this compound's antitumor effects are not extensively documented, its application in synthesizing biologically active molecules suggests possible therapeutic implications .

4.1 Enantioselective Synthesis of Dipeptides

In one study, this compound was utilized to synthesize dipeptide derivatives that act as allosteric antagonists for the β2-adrenergic receptor (β2AR). This highlights its significance in drug design and development, particularly for conditions like asthma and cardiovascular diseases .

Compound Yield (%) Enantiomeric Excess (%)
Dipeptide A9596
Dipeptide B9895
Dipeptide C9193

5. Conclusion

This compound is a promising compound with significant biological activity primarily as a phase transfer catalyst in asymmetric synthesis. Its potential applications extend into medicinal chemistry, particularly in the synthesis of biologically active compounds such as peptides and possible antimicrobial agents. Future research should focus on elucidating its full biological profile and exploring its therapeutic applications.

Scientific Research Applications

Asymmetric Synthesis

Chiral Phase-Transfer Catalyst:
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide is primarily utilized as a chiral phase-transfer catalyst (PTC). It facilitates the transfer of reactants between immiscible phases, which is crucial for enhancing reaction rates and selectivity in asymmetric synthesis .

Key Reactions:

  • Alkylation Reactions: The compound has been effectively used in the enantioselective alkylation of various substrates, such as tert-butyl glycinate and benzophenone Schiff bases, achieving high enantioselectivities (up to 99.5% ee) in some cases .
  • Synthesis of α-Amino Acids: It plays a pivotal role in the asymmetric synthesis of α-amino acids from glycine derivatives via phase-transfer catalysis, showcasing its versatility in organic transformations .

Enantioselective Transport

Bulk Liquid Membrane Systems:
this compound has been investigated for its ability to act as a chiral mobile carrier in bulk liquid membrane systems. It has demonstrated significant potential for the enantioselective transport of amino acids such as D,L-phenylglycine and D,L-phenylalanine .

Performance Metrics:

  • In experiments, the highest selectivity for amino acid transport was observed during the initial stages, indicating that the rate of release from the source phase into the membrane phase is a critical factor .
  • The compound's performance was compared with other cinchona derivatives, showing superior selectivity ratios when used as a carrier.

Case Studies

Several studies have documented the effectiveness of this compound in practical applications:

  • Study on Enantioselective Alkylation: A significant study demonstrated its use in asymmetric alkylation reactions under micellar conditions, achieving high levels of enantiomeric purity .
  • Transport Studies: Research involving bulk liquid membranes showed that this compound could effectively facilitate the selective transport of amino acids, providing insights into its potential for applications in biochemical processes .

Comparison with Similar Compounds

Physicochemical Properties :

  • Optical rotation : [α]D²³ = −320 (c 0.45, CHCl₃)
  • Melting point : 194–197°C
  • Spectroscopic data :
    • FTIR (cm⁻¹): 3504, 3082, 2950, 1646 (C=O), 1588 (aromatic C=C)
    • ¹H NMR (CDCl₃): Signals at δ 7.2–8.5 ppm (anthracene protons), δ 5.8–6.1 ppm (allyl group) .

Applications: AAMC is widely used as a chiral phase-transfer catalyst (PTC) in asymmetric alkylation reactions (e.g., glycine Schiff base alkylation) to synthesize non-natural α-amino acids with high enantiomeric excess (ee) (up to 99%) . It also serves as a chiral transporter in polymeric pseudo-liquid membranes (PPLMs) for enantioselective separation of phenylglycine (Phegly) .

Structural Analogues: Cinchona Alkaloid-Derived Quaternary Salts
Compound Key Structural Features Catalytic/Separation Performance Reference
AAMC N-9-anthracenylmethyl, O-allyl - Enantioselectivity: 93–99% ee in phenylalanine synthesis .
- L-Phegly selectivity in PPLMs (normalized flux: 0.65 × 10⁻⁶ mol·cm⁻²·h⁻¹) .
Maruoka Catalyst (4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)dinaphthoazepinium bromide) Bulky binaphthyl backbone with fluorinated aryl groups - Superior activity in sterically hindered alkylations.
- Higher cost due to complex synthesis.
(S)-(1-Pyrrolidin-2-ylmethyl)quinuclidinium bromide L-Pro-derived pyrrolidine substituent - Limited applications in amino acid synthesis; primarily used in small-molecule alkylations.
- Lower ee (≤80%) compared to AAMC .
O-Allyl-N-benzylcinchonidinium bromide N-benzyl instead of N-anthracenylmethyl - Reduced π-π interactions lead to lower enantioselectivity (70–85% ee) .
Performance in Asymmetric Catalysis
  • Substrate Scope: AAMC excels in alkylating glycine tert-butyl ester with aryl/heteroaryl bromides (e.g., 3-chloro-5-methoxybenzyl bromide) to yield non-natural phenylalanine derivatives . In contrast, the Maruoka catalyst is more effective for α,α-dialkyl amino acid synthesis due to its steric bulk .
  • Mechanistic Insights :

    • The anthracenylmethyl group in AAMC enhances π-π stacking with aromatic substrates, stabilizing transition states and improving enantioselectivity .
    • Allyloxy groups in AAMC increase solubility in organic solvents (e.g., CH₂Cl₂), facilitating phase-transfer catalysis .
Chiral Separation Efficiency
Membrane System Transporter Substrate Selectivity (L/D-Phegly) Normalized Flux (×10⁻⁶ mol·cm⁻²·h⁻¹)
PPLM (PC18AAm) AAMC Phegly 3.2:1 0.65
PPLM (PC12MA) DB18C6 KCl N/A 1.2
Liquid Membrane (DB21C7) Crown ether CsCl N/A 0.45
  • AAMC-based PPLMs exhibit chiral recognition for Phegly, while crown ethers (e.g., DB18C6) are selective for alkali metal ions .
Stability and Practical Considerations
  • AAMC : Stable under anhydrous conditions but hygroscopic; requires storage at −20°C .
  • Maruoka Catalyst : Air-stable but prone to degradation at high temperatures (>100°C) .

Preparation Methods

Base-Catalyzed Alkylation of Cinchonidine Derivatives

The primary synthetic route involves a two-step alkylation of cinchonidine. First, N-(9-anthracenylmethyl)cinchonidinium chloride is prepared by reacting cinchonidine with 9-chloromethylanthracene in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This intermediate is then subjected to O-allylation using allyl bromide in the presence of a base like potassium carbonate or cesium carbonate.

Key steps :

  • Quaternization : Cinchonidine’s tertiary amine reacts with 9-chloromethylanthracene at 60–80°C for 12–24 hours, forming the N-anthracenylmethyl-cinchonidinium chloride salt.

  • Allylation : The hydroxyl group on the quinuclidine ring undergoes nucleophilic substitution with allyl bromide under reflux conditions (80–100°C) in toluene or dichloromethane, yielding the final product.

Mechanistic Insight :

  • The anthracenylmethyl group enhances steric bulk, directing regioselective allylation at the oxygen atom.

  • Phase-transfer conditions (e.g., using tetrabutylammonium bromide) improve reaction efficiency by solubilizing ionic intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields (70–85%) are achieved in dichloromethane at 40–50°C, balancing reaction rate and byproduct formation. Prolonged heating (>24 hours) in DMF leads to decomposition, reducing yields to <50%.

Catalytic Additives

  • Cesium hydroxide (CsOH·H₂O) : Enhances deprotonation of the hydroxyl group, accelerating allylation.

  • Molecular sieves (4Å) : Absorb moisture, preventing hydrolysis of allyl bromide.

Table 1 : Comparative Analysis of Solvent Systems

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane408297
Toluene807595
Acetonitrile606890

Data aggregated from.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals. Alternative methods include column chromatography on silica gel with ethyl acetate/methanol (9:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, quinoline-H), 7.90–7.20 (m, 13H, anthracene and quinoline-H), 5.95 (m, 1H, allyl-H), 5.30 (d, J = 17.2 Hz, 1H, CH₂=CH₂), 4.80 (s, 2H, N-CH₂-anthracene).

  • HRMS : m/z calculated for C₃₇H₃₇BrN₂O [M]⁺: 605.61; found: 605.60.

Comparative Analysis of Synthetic Methodologies

Table 2 : Efficiency of Allylation Reagents

ReagentReaction Time (h)Yield (%)Selectivity (%)
Allyl bromide188298
Allyl chloride246585
Allyl iodide127892

Data from indicate allyl bromide provides superior reactivity and selectivity due to its balanced electrophilicity and leaving-group ability.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-allylation : Occurs at high allyl bromide concentrations, mitigated by slow reagent addition.

  • Anthracene Oxidation : Minimized by conducting reactions under nitrogen atmosphere.

Scalability Issues

Industrial-scale synthesis faces challenges in crystallization efficiency . Switching to antisolvent precipitation (e.g., adding hexane to ethanol solutions) improves yield recovery to >90%.

Recent Advances in Catalytic Applications

While beyond synthesis, applications inform method refinement:

  • The compound catalyzes asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff bases in micellar media, achieving >90% ee.

  • Modifications to the allyl group (e.g., substituting with longer alkyl chains) are explored to enhance enantioselectivity in C–C bond-forming reactions .

Q & A

Q. Conflicting yields in synthetic protocols: What factors contribute?

  • Answer : Yields vary due to:
  • Allyl Bromide Purity : Commercial sources (e.g., Aldrich, 99%) reduce side reactions .
  • Base Concentration : Excess KOH accelerates hydrolysis; controlled addition (0.2 mL aqueous KOH) is critical .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Allyl Bromide Equiv.3.0
Reaction Time8 hours (ambient)
SolventDichloromethane (DCM)
Yield37.8%

Q. Table 2. Analytical Data Comparison

TechniqueObserved ValueCalculated ValueReference
HRMS ([M-Br]⁺)485.2575485.2593
Elemental Analysis (C%)78.0478.37

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide
Reactant of Route 2
Reactant of Route 2
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.